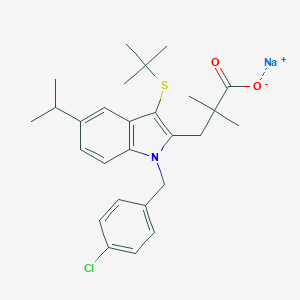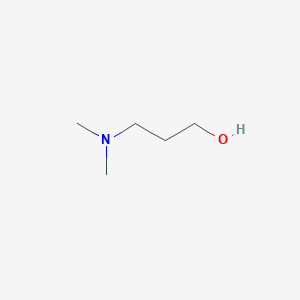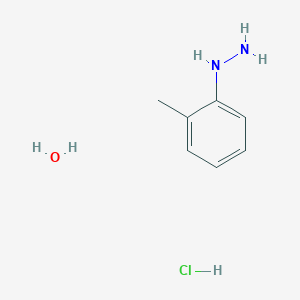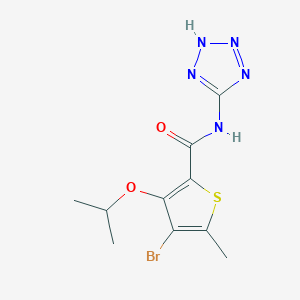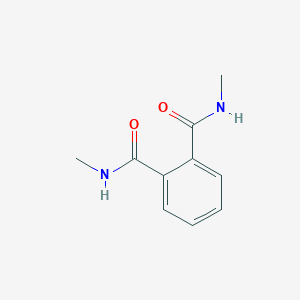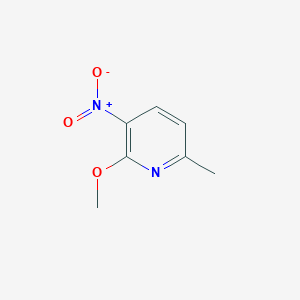
2-Methoxy-6-methyl-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-methyl-3-nitropyridine is a chemical compound with the molecular formula C7H8N2O3 . It has a molecular weight of 168.15 .
Synthesis Analysis
The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . This method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis
The molecular structure of 2-Methoxy-6-methyl-3-nitropyridine is represented by the linear formula C7H8N2O3 . Further structural and vibrational assignments have been investigated using density functional theory (DFT) .Scientific Research Applications
Synthesis of Heterocyclic Compounds
2-Methoxy-6-methyl-3-nitropyridine: serves as a precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in many pharmaceuticals and their diverse biological activities . The nitropyridine core can undergo various reactions, including substitution and coupling reactions, to yield complex structures that are valuable in medicinal chemistry.
Non-Linear Optical Materials
The compound exhibits properties that make it suitable for use in non-linear optical (NLO) materials . NLO materials are crucial for the development of new optical devices, such as modulators and switches, which have applications in telecommunications and information processing.
Pharmaceutical Research
In pharmaceutical research, 2-Methoxy-6-methyl-3-nitropyridine can be used to synthesize intermediates that are key in developing new drugs . Its derivatives may exhibit antimicrobial, antifungal, or antibacterial properties, making them valuable for drug discovery.
Agrochemical Synthesis
This compound can also be used in the synthesis of agrochemicals. The nitropyridine moiety is a common feature in molecules designed for plant protection and growth regulation, providing a pathway to create new agrochemical agents .
Organic Synthesis Intermediates
As an intermediate in organic synthesis, 2-Methoxy-6-methyl-3-nitropyridine is involved in various chemical reactions that produce fine chemicals. These reactions include but are not limited to Suzuki and Negishi couplings, which are pivotal in constructing carbon-carbon bonds .
Charge Transfer Complexes
The compound’s structure allows for the formation of charge transfer complexes. These complexes are studied for their electronic properties and can be applied in the design of molecular electronics and sensors .
Mechanism of Action
Safety and Hazards
Future Directions
Nitropyridines have been used in the synthesis of a series of 2-substituted-5-nitro-pyridines . They have also been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . This suggests potential future directions for the use of 2-Methoxy-6-methyl-3-nitropyridine in similar reactions.
properties
IUPAC Name |
2-methoxy-6-methyl-3-nitropyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-5-3-4-6(9(10)11)7(8-5)12-2/h3-4H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDDZEAXDQIARMR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60548690 |
Source


|
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-6-methyl-3-nitropyridine | |
CAS RN |
112163-03-8 |
Source


|
| Record name | 2-Methoxy-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60548690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

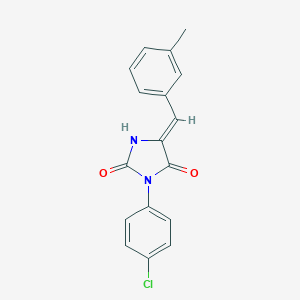


![12-[Methyl-(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadecanoic acid](/img/structure/B49559.png)

